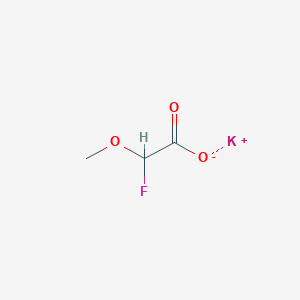
Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate
Vue d'ensemble
Description
Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate (KESDA) is a compound that has been used in scientific research for a variety of applications. KESDA is an organosulfur compound that has been used to study the biochemical and physiological effects of sulfur-containing compounds. KESDA has been studied for its potential use in lab experiments, as well as its biochemical and physiological effects on cells and organisms.
Applications De Recherche Scientifique
Liquid Chromatographic Determination of Carboxylic Acids
Yasaka et al. (1990) described the use of a related compound, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, for the determination of carboxylic acids in mouse brain using high-performance liquid chromatography. This study highlights the potential of similar compounds in biochemical analysis and detection methods (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).
Difluoroalkylation and Aminosulfonylation of Alkynes
Xiang et al. (2017) conducted a study on a photoinduced difluoroalkylation and aminosulfonylation of alkynes. They demonstrated the combination of ethyl 2-bromo-2,2-difluoroacetate with alkynes, catalyzed under visible light, which suggests applications in organic synthesis and material science (Xiang, Li, Kuang, & Wu, 2017).
Electrosynthesis of Ethyl-2,2-Difluoro-2-Trimethylsilylacetate
Clavel et al. (2000) explored the electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, highlighting its application as a difluoromethylene building block precursor. This study is significant for the development of new synthetic routes in organic chemistry (Clavel, Biran, Bordeau, Roques, & Trevin, 2000).
Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates
Kondratov et al. (2015) researched radical reactions involving alkyl 2-bromo-2,2-difluoroacetates, which could be important for the synthesis of various perfluoroalkylated compounds. This kind of research contributes to the development of new methods in the field of fluoroorganic chemistry (Kondratov, Bugera, Tolmachova, Posternak, Daniliuc, & Haufe, 2015).
Synthesis of Bisindole Sulfanes
Li et al. (2018) used 2-(fluorosulfonyl)difluoroacetic acid as a sulfur reagent in the synthesis of bisindole sulfanes. This study is relevant to the field of organic synthesis, particularly in the development of new sulfur-containing compounds (Li, Shi, Zhu, Li, & Zhang, 2018).
Propriétés
IUPAC Name |
potassium;2-ethylsulfanyl-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2S.K/c1-2-9-4(5,6)3(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWQRAHPXABJIH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)[O-])(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2KO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)




![ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1407794.png)
![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)
